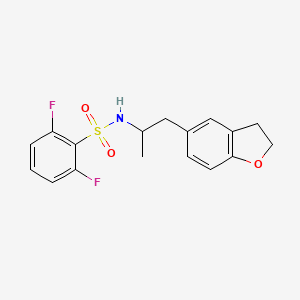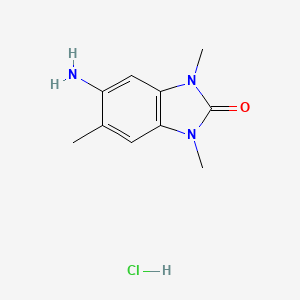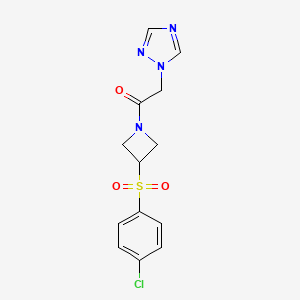
2-(2-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H15FN2O2 and its molecular weight is 310.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Myocardial Perfusion Imaging with PET
The compound 2-(2-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one and its analogs have been explored for myocardial perfusion imaging (MPI) with positron emission tomography (PET). These compounds, specifically 18F-labeled pyridaben analogs, have shown high heart uptake and low background uptake in mouse and swine models, suggesting potential as MPI agents (Mou et al., 2012).
Antiviral Activity
Some pyrimidine derivatives related to this compound have been investigated for their antiviral activity, particularly against the avian influenza (H5N1) virus. However, these compounds did not exhibit significant antiviral activity (Mahmoud et al., 2011).
Central Nervous System Activities
Research on imidazo[1,2-b]pyridazines, a class including compounds structurally similar to this compound, has shown that they exhibit central nervous system activities. These compounds have been tested for their ability to interact with GABA receptors in the brain (Barlin et al., 1989).
Analgesic and Anti-inflammatory Agents
Pyridazinone derivatives, including those structurally similar to the compound , have been synthesized and evaluated for analgesic and anti-inflammatory activities. Some of these compounds have shown promising results in tests for pain relief and reducing inflammation (Gökçe et al., 2005).
Molecular Docking Studies for Type 2 Diabetes
Compounds structurally related to this compound have been evaluated through molecular docking studies against targets linked to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). These studies are crucial for understanding the interaction of these compounds with biological targets (Mphahlele et al., 2020).
特性
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-23-17-9-5-3-7-14(17)16-10-11-18(22)21(20-16)12-13-6-2-4-8-15(13)19/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLXTVHPCZPJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2540473.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2540474.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2540476.png)

![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2540478.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)
![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)
![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2540485.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2540488.png)
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2540495.png)
![N-cycloheptyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2540496.png)
